DNA-PK-IN-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DNA-PK-IN-11 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of DNA-damaging treatments such as radiation and chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA-PK-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

DNA-PK-IN-11 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides.

Scientific Research Applications

DNA-PK-IN-11 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.

Biology: Investigates the cellular response to DNA damage and the role of DNA-PK in maintaining genomic stability.

Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways.

Mechanism of Action

DNA-PK-IN-11 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby impairing the repair of DNA double-strand breaks. The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential components of the DNA-PK complex.

Comparison with Similar Compounds

Similar Compounds

AZD7648: Another selective DNA-PK inhibitor with similar therapeutic potential in cancer treatment.

Vanillin: A naturally occurring compound that also inhibits DNA-PK activity, though with different chemical properties and potency.

Uniqueness

DNA-PK-IN-11 is unique in its high selectivity and potency as a DNA-PK inhibitor. Its chemical structure allows for effective inhibition of DNA-PK activity, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a distinct advantage in terms of its specificity and efficacy in targeting DNA repair pathways.

References

- DNA-PK as a DNA sensor for IRF-3-dependent innate immunity

- DNA-PK participates in pre-rRNA biogenesis independent of DNA double-strand break repair

- Human DNA-dependent protein kinase activation mechanism

- DNA-PK as an Emerging Therapeutic Target in Cancer

- Simultaneous inhibition of DNA-PK and PolΘ improves integration efficiency and precision of genome editing

Biological Activity

DNA-PK-IN-11 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered attention in cancer research due to its potential to enhance the efficacy of radiotherapy and chemotherapy by sensitizing cancer cells to DNA-damaging agents. This article will explore the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

DNA-PK Functionality

DNA-PK is a key component of the NHEJ pathway, responsible for repairing DNA double-strand breaks (DSBs). It consists of a catalytic subunit (DNA-PKcs) and a heterodimer formed by Ku70 and Ku80 proteins. Upon DSBs, DNA-PK is activated and phosphorylates several substrates involved in DNA repair, cell cycle regulation, and transcriptional control .

Inhibition by this compound

this compound specifically inhibits the kinase activity of DNA-PKcs, disrupting its ability to phosphorylate target proteins necessary for effective DSB repair. This inhibition leads to increased sensitivity of cancer cells to genotoxic stress, making it a promising candidate for combination therapies with radiation or chemotherapeutic agents .

Effects on Cancer Cells

-

Increased Sensitivity to Radiation

Studies have shown that treatment with this compound enhances the cytotoxic effects of ionizing radiation in various cancer cell lines. For example, in breast cancer cells, the combination of this compound and radiation resulted in significantly higher levels of apoptosis compared to either treatment alone . -

Synergistic Effects with Chemotherapy

When used in conjunction with chemotherapeutic agents like doxorubicin or cisplatin, this compound has been reported to potentiate their effects by impairing DSB repair mechanisms. This synergistic interaction leads to increased tumor cell death and reduced tumor growth in preclinical models .

Impact on Cellular Processes

Cell Cycle Regulation

DNA-PK plays a crucial role in cell cycle progression, particularly during the S phase. Inhibition by this compound can lead to cell cycle arrest, preventing cancer cells from proliferating under conditions of genotoxic stress .

Telomere Maintenance

Research indicates that DNA-PK is also involved in telomere protection. Inhibition with this compound may compromise telomere integrity, leading to chromosomal instability and enhanced susceptibility to apoptosis in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of this compound:

-

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that co-treatment with this compound and radiation increased apoptosis rates by 40% compared to radiation alone. The study concluded that targeting DNA-PK can significantly enhance therapeutic outcomes in breast cancer treatment . -

Case Study 2: Prostate Cancer

In LNCaP prostate cancer cells, combining this compound with androgen receptor inhibitors showed a marked decrease in cell viability and increased apoptosis rates. This suggests that targeting DNA repair pathways can sensitize hormone-driven cancers to treatment .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Properties

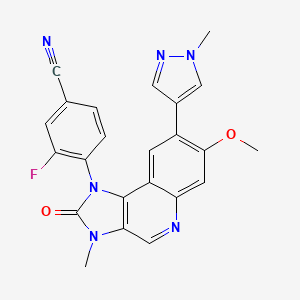

Molecular Formula |

C23H17FN6O2 |

|---|---|

Molecular Weight |

428.4 g/mol |

IUPAC Name |

3-fluoro-4-[7-methoxy-3-methyl-8-(1-methylpyrazol-4-yl)-2-oxoimidazo[4,5-c]quinolin-1-yl]benzonitrile |

InChI |

InChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3 |

InChI Key |

OOCGUVCGJIUQKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.